Exatecan Intermediate 4
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Overview
Description
Exatecan Intermediate 4 is a chemical compound used as an intermediate in the synthesis of exatecan mesylate, a potent anticancer agent. Exatecan mesylate belongs to the class of camptothecin analogs and is known for its effectiveness in treating various types of cancer, including ovarian, lung, and breast cancers . The systematic name of this compound is 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Exatecan Intermediate 4 is typically synthesized through a multi-step process involving the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the intermediate. The process involves acylation, bromination, and cross-coupling reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the same multi-step process. The reaction conditions are optimized for scalability, ensuring that the intermediate can be produced in large quantities with consistent quality . The intermediate is then used in the subsequent steps to produce exatecan mesylate.
Chemical Reactions Analysis
Types of Reactions: Exatecan Intermediate 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the synthesis of the final product, exatecan mesylate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major product formed from these reactions is exatecan mesylate, which is obtained after purifying and isolating it from the reaction mixture .
Scientific Research Applications
Exatecan Intermediate 4 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . It is primarily used as a synthetic intermediate in the production of exatecan mesylate, which has shown remarkable effectiveness in cancer treatment. The compound is also used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Mechanism of Action
Exatecan Intermediate 4 itself does not have significant biological activity. its derivative, exatecan mesylate, exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . By trapping the topoisomerase I-DNA cleavage complex, exatecan mesylate induces DNA damage, leading to cell death and inhibition of tumor growth .
Comparison with Similar Compounds
Topotecan: Another camptothecin analog used in cancer treatment.
Irinotecan: A widely used topoisomerase I inhibitor for cancer therapy.
SN-38: The active metabolite of irinotecan with potent anticancer activity.
Uniqueness: Exatecan mesylate, derived from Exatecan Intermediate 4, is unique due to its higher potency and water solubility compared to other camptothecin analogs . This makes it a preferred choice for developing targeted cancer therapies, including ADCs .
Properties
Molecular Formula |
C11H14ClFN2O |
---|---|
Molecular Weight |
244.69 g/mol |
IUPAC Name |
2,8-diamino-6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C11H13FN2O.ClH/c1-5-6-2-3-8(13)11(15)10(6)9(14)4-7(5)12;/h4,8H,2-3,13-14H2,1H3;1H |
InChI Key |
VCANVVSBSCMCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)N)N)F.Cl |
Origin of Product |
United States |
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